1-[(2H-1,3-Benzodioxol-5-yl)methyl]-1H-indazole-3-carboxylic acid
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Overview
Description
1-(1,3-Benzodioxol-5-ylmethyl)-1H-indazole-3-carboxylic acid is a synthetic organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzodioxole moiety fused to an indazole ring, making it a versatile scaffold for drug development and other scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-1H-indazole-3-carboxylic acid typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzodioxole Moiety: This can be achieved by reacting piperonal with appropriate reagents to form the benzodioxole structure.
Indazole Ring Formation: The indazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and suitable precursors.
Coupling Reaction: The benzodioxole moiety is then coupled with the indazole ring using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques and advanced catalytic systems to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Benzodioxol-5-ylmethyl)-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or alkylating agents for alkylation reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
1-(1,3-Benzodioxol-5-ylmethyl)-1H-indazole-3-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-butanamine: Shares the benzodioxole moiety but differs in the amine substitution.
1-(1,3-Benzodioxol-5-yl)-3-benzyl-succinic acid: Contains a similar benzodioxole structure but with a different carboxylic acid substitution.
Uniqueness: 1-(1,3-Benzodioxol-5-ylmethyl)-1H-indazole-3-carboxylic acid is unique due to its indazole ring, which imparts distinct biological activities and chemical reactivity compared to other benzodioxole derivatives .
Properties
CAS No. |
920019-65-4 |
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Molecular Formula |
C16H12N2O4 |
Molecular Weight |
296.28 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)indazole-3-carboxylic acid |
InChI |
InChI=1S/C16H12N2O4/c19-16(20)15-11-3-1-2-4-12(11)18(17-15)8-10-5-6-13-14(7-10)22-9-21-13/h1-7H,8-9H2,(H,19,20) |
InChI Key |
SUENJRHYQIGPIS-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C4=CC=CC=C4C(=N3)C(=O)O |
Origin of Product |
United States |
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